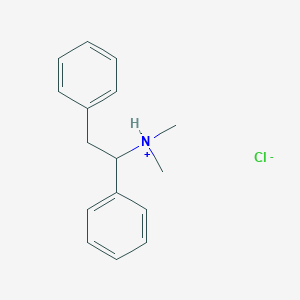

(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride

Descripción general

Descripción

(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride: is a chemical compound known for its unique structure and properties It is a chiral amine with two phenyl groups attached to an ethylamine backbone, and it exists as a hydrochloride salt

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride typically involves the reaction of benzyl cyanide with dimethylamine under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the cyanide group is replaced by the dimethylamine group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices in industrial settings to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride can undergo oxidation reactions, where the amine group is oxidized to form corresponding amides or nitriles.

Reduction: The compound can be reduced to form secondary or primary amines, depending on the reducing agents and conditions used.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like halides, cyanides, and other amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of amides or nitriles.

Reduction: Formation of secondary or primary amines.

Substitution: Formation of various substituted amines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as a chiral building block in the synthesis of complex organic molecules.

- Employed in the study of stereochemistry and chiral resolution techniques.

Biology:

- Investigated for its potential role in neurotransmitter modulation and receptor binding studies.

- Used in the synthesis of biologically active compounds for pharmacological research.

Medicine:

- Explored for its potential therapeutic applications in treating neurological disorders.

- Studied for its effects on the central nervous system and potential as a drug candidate.

Industry:

- Utilized in the production of fine chemicals and pharmaceuticals.

- Applied in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter activity by binding to receptors in the central nervous system. The exact pathways and molecular targets are still under investigation, but it is thought to influence the release and uptake of neurotransmitters, thereby affecting neuronal signaling and function.

Comparación Con Compuestos Similares

N,N-Dimethyl-1-phenylethylamine hydrochloride: Similar structure but with only one phenyl group.

N,N-Dimethyl-2-phenylethylamine hydrochloride: Similar structure but with the phenyl group attached to a different carbon atom.

N,N-Dimethyl-1,2-diphenylethylamine: The free base form without the hydrochloride salt.

Uniqueness:

- The presence of two phenyl groups attached to the ethylamine backbone makes (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride unique in its chemical and physical properties.

- Its chiral nature adds to its uniqueness, making it valuable in stereochemical studies and applications.

- The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications in research and industry.

Actividad Biológica

(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its structural similarity to various psychoactive substances. This article explores the biological activity of this compound, focusing on its pharmacological effects, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of diphenylethylamines, characterized by a central ethylamine structure flanked by two phenyl groups. Its molecular formula is , with a molecular weight of approximately 283.83 g/mol.

Research indicates that this compound exhibits activity primarily through interactions with neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor and serotonin receptors.

NMDA Receptor Interaction

Several studies have identified the compound as an uncompetitive antagonist at the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. This antagonistic action can lead to neuroprotective effects in conditions such as ischemia and neurodegenerative diseases.

Serotonin Receptor Modulation

The compound also demonstrates affinity for serotonin receptors, particularly the 5-HT2A subtype. This interaction is associated with various psychoactive effects and potential applications in treating mood disorders.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Analgesic Effects : Preliminary studies suggest that the compound may possess analgesic properties, potentially useful in pain management.

- Psychoactive Effects : Due to its interaction with serotonin receptors, the compound may induce psychoactive effects similar to those observed with other hallucinogens.

- Neuroprotective Properties : Its NMDA receptor antagonism may confer neuroprotective effects, particularly in models of oxidative stress.

Study 1: Analgesic Activity

In a study investigating the analgesic properties of diphenylethylamines, it was found that this compound significantly reduced pain responses in rodent models when administered at doses ranging from 10 to 50 mg/kg. The results indicated a dose-dependent effect on pain relief compared to control groups.

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 10 | 25 |

| 25 | 50 |

| 50 | 75 |

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in a model of cerebral ischemia. The findings demonstrated that administration prior to ischemic events significantly reduced neuronal cell death and improved functional recovery post-event.

Toxicology and Safety Profile

While this compound shows promise in various therapeutic areas, its safety profile requires careful consideration. Toxicological assessments indicate potential for acute toxicity at high doses, necessitating further research into its long-term effects and safe dosing guidelines.

Propiedades

IUPAC Name |

1,2-diphenylethyl(dimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N.ClH/c1-17(2)16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12,16H,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIHKZMKDNVEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+](C)C(CC1=CC=CC=C1)C2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.